1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate
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Overview
Description
1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a methoxy group attached to an indole core. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, benzyl bromide, and methyl iodide.
Reaction Conditions: The indole core is first functionalized by introducing the benzyl and methyl groups through nucleophilic substitution reactions
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Electrophilic substitution reactions are common for indole derivatives. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and immune response.
Comparison with Similar Compounds
1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate can be compared with other indole derivatives:
Similar Compounds: Examples include 1-Benzyl-3-methylindole, 6-Methoxyindole, and 1,3-Dicarboxylate indole derivatives.
Uniqueness: The presence of the benzyl, methyl, and methoxy groups in this compound imparts unique chemical and biological properties, making it distinct from other indole derivatives.
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl 6-methoxyindole-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-23-14-8-9-15-16(18(21)24-2)11-20(17(15)10-14)19(22)25-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHACEZDXNVJBJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2C(=O)OCC3=CC=CC=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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